molecular formula C24H21N3O5S2 B15085331 3-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B15085331
M. Wt: 495.6 g/mol
InChI Key: XAACMYKBVOUVNS-MRCUWXFGSA-N
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Description

3-((5Z)-5-{1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a thiazolidine ring, and a propanoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((5Z)-5-{1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring through cyclization reactions. The final step involves the addition of the propanoic acid group under controlled conditions to ensure the correct configuration and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine: The compound shows promise in medicinal chemistry for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications, including anti-inflammatory and anticancer agents.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((5Z)-5-{1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

    3-(2-OXO-2H-CHROMEN-3-YL)PROPANOIC ACID: Similar in structure but with a chromene moiety instead of an indole.

    3-(2-OXO-2H-INDOL-3-YL)PROPANOIC ACID: Lacks the thiazolidine ring, making it less complex.

    3-(2,4-DIMETHYLANILINO)-2-OXOETHYL PROPANOIC ACID: Similar substituents but different core structure.

Uniqueness: The presence of both the indole and thiazolidine rings in 3-((5Z)-5-{1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID provides a unique combination of chemical properties, making it distinct from other similar compounds. This uniqueness allows for a broader range of applications and interactions in various scientific fields.

Properties

Molecular Formula

C24H21N3O5S2

Molecular Weight

495.6 g/mol

IUPAC Name

3-[(5Z)-5-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C24H21N3O5S2/c1-13-7-8-16(14(2)11-13)25-18(28)12-27-17-6-4-3-5-15(17)20(22(27)31)21-23(32)26(24(33)34-21)10-9-19(29)30/h3-8,11H,9-10,12H2,1-2H3,(H,25,28)(H,29,30)/b21-20-

InChI Key

XAACMYKBVOUVNS-MRCUWXFGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC(=O)O)/C2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC(=O)O)C2=O)C

Origin of Product

United States

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